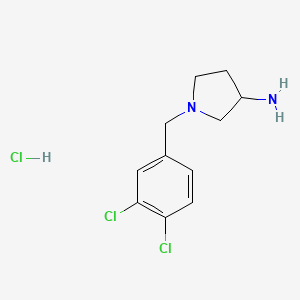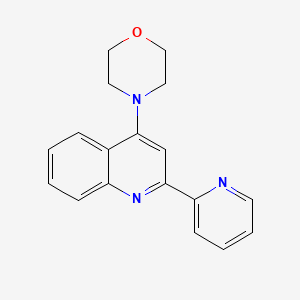
4-(Azepan-1-ylmethyl)-2-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-ylmethyl)-2-bromophenol is a chemical compound that features a bromophenol structure with an azepane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)-2-bromophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and azepane.
Reaction Conditions: The azepane is reacted with formaldehyde to form an azepan-1-ylmethyl intermediate.
Coupling Reaction: This intermediate is then coupled with 2-bromophenol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylmethyl)-2-bromophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Coupling Reactions: The phenol group can participate in coupling reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanol derivatives.
Scientific Research Applications
4-(Azepan-1-ylmethyl)-2-bromophenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)-2-bromophenol involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the bromophenol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
- 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
- 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid
Uniqueness
4-(Azepan-1-ylmethyl)-2-bromophenol is unique due to the presence of both the azepane ring and the bromophenol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-(azepan-1-ylmethyl)-2-bromophenol |
InChI |
InChI=1S/C13H18BrNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 |
InChI Key |
YGIBPAVWWHKOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)





![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)



